Formic acid, lead salt

Lead-acid battery Electrode fabrication Impregnation processing

Lead(II) formate addresses the need for a low-solubility lead carboxylate with a clean decomposition pathway. Unlike lead acetate, it decomposes directly to elemental lead at 190°C, enabling single-step metallic film deposition. Its 27-fold lower solubility prevents premature leaching in electrode fabrication. - Battery-grade material (≥90% purity) achieves 80.8% capacity retention after 1200 cycles in lead-acid cells. - High density (4.63 g/cm³) maximizes lead loading for radiation shielding composites. - Phase-pure crystalline reference standard for oil painting conservation research.

Molecular Formula CH2O2Pb
Molecular Weight 253 g/mol
CAS No. 811-54-1
Cat. No. B1213169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormic acid, lead salt
CAS811-54-1
Synonymsaluminum formate
ammonium formate
ammonium tetraformate
calcium formate
chromic formate
cobalt(II) formate dihydrate
cobaltous formate
cupric formate
formate
formic acid
formic acid, 14C-labeled
formic acid, aluminum salt
formic acid, ammonium (2:1) salt
formic acid, ammonium (4:1) salt
formic acid, ammonium salt
formic acid, cadmium salt
formic acid, calcium salt
formic acid, cesium salt
formic acid, cobalt (+2) salt
formic acid, copper (+2) salt
formic acid, copper salt
formic acid, copper, ammonium salt
formic acid, copper, nickel salt
formic acid, cromium (+3) salt
formic acid, cromium (+3), sodium (4:1:1) salt
formic acid, lead (+2) salt
formic acid, lead salt
formic acid, lithium salt
formic acid, magnesium salt
formic acid, nickel (+2) salt
formic acid, nickel salt
formic acid, potassium salt
formic acid, rubidium salt
formic acid, sodium salt
formic acid, sodium salt, 13C-labeled
formic acid, sodium salt, 14C-labeled
formic acid, strontium salt
formic acid, thallium (+1) salt
formic acid, zinc salt
lead formate
lithium formate
magnesium formate
methanoic acid
nickel formate
nickel formate dihydrate
potassium formate
sodium formate
strontium formate
zinc formate
Molecular FormulaCH2O2Pb
Molecular Weight253 g/mol
Structural Identifiers
SMILESC(=O)[O-].C(=O)[O-].[Pb+2]
InChIInChI=1S/CH2O2.Pb/c2-1-3;/h1H,(H,2,3);
InChIKeySURVVDRUGZTTOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lead(II) Formate Technical Baseline


Lead(II) formate (Pb(HCOO)₂, CAS 811-54-1) is a lead carboxylate salt appearing as white lustrous prisms or needles with a density of 4.63 g/cm³ and a decomposition temperature of 190 °C [1]. It is slightly soluble in cold water (approximately 1.5 g/100 mL) and insoluble in alcohol, distinguishing it sharply from more soluble lead salts such as lead(II) acetate [2]. The compound serves as a precursor for lead-based electronic materials, a negative-electrode additive in high-performance lead-acid batteries, and a key reference phase in heritage science corrosion studies.

Controlled-Release Lead Source Low aqueous solubility supports impregnation and slow-release process design
Low-Temperature Metallic Pb Precursor Clean thermal decomposition to elemental lead at moderate temperature
High-Density Carboxylate Filler Highest crystallographic density among common lead carboxylates
Heritage Science Reference Phase Unique XRPD and ssNMR fingerprint for oil painting degradation studies

Lead(II) Formate: Why Substitution Fails


Lead(II) formate occupies a narrow physicochemical niche that prevents straightforward substitution with other lead carboxylates or inorganic lead salts. Its aqueous solubility is approximately 27-fold lower than that of lead(II) acetate at 20 °C [1], fundamentally altering its behaviour in impregnation-based electrode fabrication and controlled-release contexts. Its thermal decomposition proceeds via a clean pathway yielding metallic lead, CO₂, and H₂ at 190 °C [2], whereas lead(II) acetate decomposes through a multi-step process producing PbO and organic fragments above 200 °C. These differences render lead formate uniquely suited—or uniquely unsuited, depending on the process design—for applications where solubility, decomposition pathway, and crystalline phase identity are critical selection parameters.

Lead(II) formate properties may not transfer directly to lead(II) acetate; three critical mismatches require review.

Selection Parameter
Lead(II) Formate
Lead(II) Acetate
Solubility profile
Low solubility; slow dissolution
High solubility; rapid mass loading
Decomposition pathway
Directly to metallic lead
Multi-step to lead oxide
Crystallographic identity
Unique XRPD pattern
Different pattern, non-substitutable

Lead(II) Formate vs. Analogs: Evidence Guide


Solubility vs. Lead Acetate

In a direct head-to-head comparison under identical conditions, the aqueous solubility of lead(II) acetate was found to be approximately 27 times higher than that of lead(II) formate at 20 °C [1]. This solubility ratio directly determines the mass loading achievable during solution-based impregnation of graphite felt (GF) electrodes: saturated lead(II) acetate solution at 60 °C deposited over 5.5 times more lead salt mass onto GF than a saturated lead(II) formate solution under the same conditions [1]. The lower solubility of lead formate renders it non-viable for high-loading impregnation routes where lead acetate is preferred, yet conversely makes it advantageous for applications requiring slow, controlled release of Pb²⁺ ions or where excessive solubility causes processing difficulties.

Solubility vs Acetate
Head-to-head
~27× lower: 1.54 vs 44.3 g/100 mL (20 °C)
Controls impregnation mass loading and release rate
Graphite felt loading 5.5× lower with formate at 60 °C
Lead-acid battery Electrode fabrication Impregnation processing

Thermal Decomposition: Lead Metal vs. Oxide

Upon heating the dry salt to 190 °C, lead(II) formate decomposes according to the stoichiometric reaction: Pb(HCOO)₂ → Pb + 2CO₂ + H₂, yielding elemental lead metal directly [1]. In contrast, lead(II) acetate decomposes at or above 200 °C through a multi-step pathway ultimately yielding lead(II) oxide (PbO), acetone, and other organic fragments rather than metallic lead [2]. Under inert atmosphere (N₂), thermogravimetric-differential scanning calorimetry (TG-DSC) reveals a four-step sequential decomposition for lead formate between 500 K and 635 K, passing through lead carbonate and basic lead carbonate intermediates before final conversion to a PbO/Pb mixture at 565–635 K [3]. No comparable single-step metallic lead generation is reported for lead(II) acetate under equivalent conditions.

Decomposition Product
Cross-study
Pb metal (190 °C, single step) vs PbO (multi-step ≥200 °C)
Enables direct metallic lead film deposition
TG-DSC shows sequential intermediates under N₂
Thermal processing Lead precursor Materials synthesis

Lead-Acid Battery Additive Performance

When employed as a negative electrode additive in a lead-acid cell, lead(II) formate (LF) delivers a discharge specific capacity of 107 mAh g⁻¹ at a current density of 100 mA g⁻¹ (cutoff 1.75 V) and retains 86.5 mAh g⁻¹ after 1200 cycles, representing 80.8% capacity retention [1]. Electrochemical impedance spectroscopy (EIS) confirms that the LF-modified electrode exhibits lower charge-transfer resistance and higher ion diffusion rates than the identical electrode formulation without LF additive [1]. The performance enhancement is mechanistically attributed to in-situ generation of formic acid upon contact with sulfuric acid electrolyte, which cleans oxides from the lead alloy grid and dissolves basic lead sulfate, thereby improving the conduction network [1]. While the study does not report a quantitative baseline specific capacity for the additive-free electrode, the comparative EIS data within the same study establish the directional advantage.

Cycle Life (1200 cycles)
Reported
107 → 86.5 mAh g⁻¹; 80.8% retention
Supports long-cycle additive suitability
EIS confirms lower resistance vs additive-free
Lead-acid battery Negative electrode additive Cycling stability

XRD Discrimination: Formate vs. Acetate in Heritage Science

X-ray powder diffraction (XRPD) analysis of model oil paint films containing minium (Pb₃O₄) unambiguously distinguishes lead(II) formate from lead(II) acetate and other lead carboxylates based on its unique diffraction pattern [1]. In corroded lead coupons, the XRD peaks for lead formate (indexed as filled triangles) are clearly resolved from those of lead acetate (filled circles) and hydrocerussite (filled inverted triangles), enabling phase-specific quantification [2]. Solid-state ²⁰⁷Pb WURST-CPMG NMR spectroscopy further confirmed that Pb(II) atoms react preferentially with linseed oil to form highly crystalline Pb(HCOO)₂, constituting a distinct intermediate in the degradation cascade from Pb₃O₄ to lead soaps and carbonates [1]. This crystallographic fingerprinting capability is species-specific and cannot be achieved if lead formate is replaced by another lead salt in reference standards or model systems.

XRD Phase Identification
Reported
Non-overlapping reflections vs acetate and hydrocerussite
Enables unambiguous phase assignment in corrosion layers
²⁰⁷Pb ssNMR confirms formate coordination
Heritage science X-ray powder diffraction Lead corrosion products

Density Advantage over Lead Acetate

Lead(II) formate possesses a crystallographic density of 4.63 g/cm³ [1], which is 42% higher than that of anhydrous lead(II) acetate at 3.25 g/cm³ [2] and 82% higher than lead(II) acetate trihydrate at 2.55 g/cm³ [2]. Among common lead carboxylates, lead formate has the highest density per formula unit due to the compact formate anion. This density advantage is relevant for applications where high lead atom density per unit volume is desired, such as in radiation shielding composites or high-density fillers, without resorting to lead metal (11.34 g/cm³) or PbO (9.53 g/cm³), which lack the organic processability of a carboxylate salt.

Crystallographic Density
Head-to-head
4.63 vs 3.25 g/cm³ (+42% vs anhydrous acetate)
Higher lead loading per unit volume
Relevant for shielding composites
Material density Formulation density control Radiation shielding

Lead(II) Formate Application Scenarios


Lead-Acid Battery Negative Electrode Additive

Lead formate is uniquely suited as a negative electrode additive in lead-acid batteries where long cycle life and grid integrity are critical. As demonstrated by Nie et al. (2024), LF-modified electrodes achieve 107 mAh g⁻¹ initial capacity and retain 80.8% after 1200 cycles, while the in-situ release of formic acid continuously cleans oxide and basic lead sulfate deposits from the lead alloy grid, a self-maintenance mechanism that no other lead carboxylate or inorganic lead salt can replicate [1]. Procurement of lead formate for this application should specify purity ≥90% (commercially available as Thermo Scientific™ 90+% grade) and confirm the absence of chloride or nitrate impurities that could interfere with the sulfuric acid electrolyte chemistry.

Low-Temperature Precursor for Lead Films and Conductive Patterns

The clean thermal decomposition of lead formate to elemental lead, CO₂, and H₂ at 190 °C [2] enables its use as a low-temperature precursor for depositing metallic lead films, nanoparticles, or conductive tracks on thermally sensitive substrates. Unlike lead acetate, which decomposes to PbO requiring subsequent reduction, lead formate yields Pb(0) directly in a single step. Researchers procuring lead formate for thermal precursor applications should select material with well-characterized decomposition behaviour; the NIST-critically evaluated heat capacity dataset (80–380 K, 50 experimental points) [3] provides thermodynamic rigor for process modelling and safety assessment.

XRPD/ssNMR Reference Phase for Heritage Science

In the conservation of oil paintings, lead formate is a key degradation intermediate formed during the oxidative polymerization of oil binders in the presence of lead-based pigments such as minium (Pb₃O₄) [4]. Its distinct XRPD diffraction pattern and ²⁰⁷Pb ssNMR chemical shift enable unambiguous phase identification in complex, multi-component corrosion layers where lead acetate, hydrocerussite, and lead soaps co-exist. Procurement for heritage science applications should prioritize phase-pure, highly crystalline material with documented XRD and FTIR reference spectra; the 99.9% analytical-grade product available from specialist chemical suppliers is recommended for building in-house reference libraries.

High-Density Filler for Radiation Shielding Composites

With a density of 4.63 g/cm³—42% higher than anhydrous lead acetate and 82% higher than the trihydrate [5]—lead formate offers the highest lead atom density among common lead carboxylates. This makes it the preferred organic-soluble lead source when formulating high-density polymer composites for X-ray or gamma radiation shielding, where maximising lead loading per unit volume directly correlates with attenuation performance. The low water solubility (~1.5 g/100 mL) additionally reduces leaching risk in humid environments compared to lead acetate. Procurement specifications should confirm density via pycnometry and limit heavy-metal cross-contamination to levels appropriate for the target regulatory category.

Application
Selection Property
Validation Focus
Negative electrode additive study
Formate-specific grid cleaning
Cycle capacity retention in H₂SO₄ electrolyte
Thermal precursor for metallic Pb
Direct decomposition to Pb(0)
Decomposition temperature and atmosphere
Heritage science reference phase
Unique XRPD/ssNMR fingerprint
Phase purity and crystallinity
High-density composite filler
High crystallographic density
Density verification and heavy-metal limits
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